molecular formula C10H11BrF2N2 B3108312 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine CAS No. 1644453-93-9

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine

Cat. No.: B3108312
CAS No.: 1644453-93-9
M. Wt: 277.11 g/mol
InChI Key: QRDDDIAKZGTYAS-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine is a synthetic organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a pyrrolidine ring attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine typically involves the following steps:

    Fluorination: The addition of fluorine atoms to the pyrrolidine ring.

    Coupling Reaction: The attachment of the pyrrolidine ring to the brominated phenylamine.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to optimize efficiency and consistency. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the attainment of high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenylamine derivatives, while substitution reactions can produce a variety of substituted phenylamine compounds.

Scientific Research Applications

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Material Science: The compound is explored for its properties in the creation of new materials with specific characteristics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study its effects on biological systems and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-methanone
  • 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-benzene

Uniqueness

Compared to similar compounds, 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine is unique due to its specific structural features, such as the combination of bromine, fluorine, and pyrrolidine moieties

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDDIAKZGTYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212028
Record name Benzenamine, 5-bromo-2-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644453-93-9
Record name Benzenamine, 5-bromo-2-(3,3-difluoro-1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644453-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-bromo-2-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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